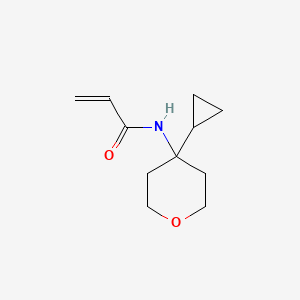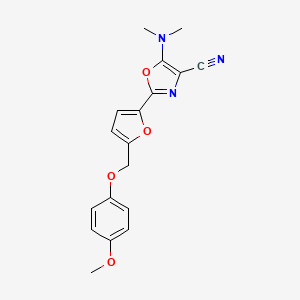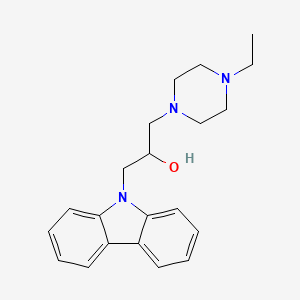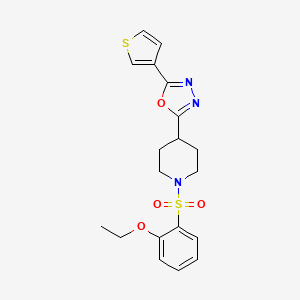![molecular formula C15H14N4O2S B2746090 1,3-dimethyl-5-((pyridin-2-ylmethyl)thio)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione CAS No. 899988-33-1](/img/structure/B2746090.png)
1,3-dimethyl-5-((pyridin-2-ylmethyl)thio)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Synthesis and Applications in Heterocyclic Chemistry
Heterocyclic Compound Synthesis : A study by Hassaneen et al. (2003) discusses the synthesis of polyfunctional fused heterocyclic compounds, including pyrido[2,3-d]pyrimidine derivatives. These compounds are formed through reactions involving 2-dimethylaminomethylene and 2-ethoxymethylene-1,3-indendione with various amines, demonstrating the versatility of pyrido[2,3-d]pyrimidine derivatives in creating complex heterocyclic structures (Hassaneen et al., 2003).
Multicomponent Synthesis : Rahmani et al. (2018) reported an efficient synthesis of pyridine-pyrimidines, including compounds structurally similar to 1,3-dimethyl-5-((pyridin-2-ylmethyl)thio)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione. This synthesis involves a three-component reaction and highlights the potential of these compounds in complex chemical syntheses (Rahmani et al., 2018).
Potential in Drug Discovery and Photophysical Properties
Anticancer and Antibacterial Activity : Aremu et al. (2017) synthesized a range of pyrimidine diones and tested them for their antibacterial and anticancer activity. This research suggests the potential of pyrido[2,3-d]pyrimidine derivatives in the development of new pharmacological agents (Aremu et al., 2017).
Photophysical Properties and pH-Sensing Application : Yan et al. (2017) explored the photophysical properties of pyrimidine-phthalimide derivatives, demonstrating their solid-state fluorescence emission and potential as pH sensors. This indicates the utility of pyrimidine derivatives in developing novel colorimetric sensors (Yan et al., 2017).
Safety and Hazards
Wirkmechanismus
Target of Action
The primary target of F2805-1703 is currently under investigation. Similar compounds have been found to inhibit cdk2, a cyclin-dependent kinase . CDK2 plays a crucial role in cell cycle regulation, making it an appealing target for cancer treatment .
Mode of Action
F2805-1703 likely interacts with its target by binding to the active site, thereby inhibiting its function. In the case of CDK2, this would result in the inhibition of cell cycle progression . The exact mode of interaction and the resulting changes are subject to ongoing research.
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle, particularly the transition from the G1 phase to the S phase. This can lead to cell cycle arrest and apoptosis, thereby inhibiting the growth of cancer cells .
Result of Action
The molecular and cellular effects of F2805-1703’s action would likely include cell cycle arrest and induction of apoptosis in cancer cells, given its potential inhibition of CDK2 . This could result in a decrease in tumor growth and potentially tumor shrinkage.
Eigenschaften
IUPAC Name |
1,3-dimethyl-5-(pyridin-2-ylmethylsulfanyl)pyrido[2,3-d]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O2S/c1-18-13-12(14(20)19(2)15(18)21)11(6-8-17-13)22-9-10-5-3-4-7-16-10/h3-8H,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYEDQVJFEPQKJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=NC=CC(=C2C(=O)N(C1=O)C)SCC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![{1-[3-(2,6-Dimethylphenoxy)propyl]benzimidazol-2-yl}methan-1-ol](/img/structure/B2746013.png)

![5-(3,4-dimethoxyphenyl)-8,8-dimethyl-2-(propylsulfanyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B2746017.png)


![N-{4-[(acetylamino)sulfonyl]phenyl}-2-[(4-aminophenyl)thio]propanamide](/img/structure/B2746021.png)
![4-[4-(4-Methoxyphenyl)-2-pyrimidinyl]phenyl 2-furoate](/img/structure/B2746022.png)
![N-[3-(3-methoxypropylamino)quinoxalin-2-yl]-2,4-dimethylbenzenesulfonamide](/img/structure/B2746023.png)
![N-[5-[(2-Cyclopentyloxyacetyl)amino]-2-fluorophenyl]prop-2-enamide](/img/structure/B2746029.png)
